molecular formula C12H8F3IN2O B12808816 2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12808816
M. Wt: 380.10 g/mol
InChI Key: XWBIQODQIZKRBP-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H8F3IN2O

Molecular Weight

380.10 g/mol

IUPAC Name

2-iodo-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H8F3IN2O/c1-19-9-5-3-2-4-7(9)8-6-10(12(13,14)15)18-11(16)17-8/h2-6H,1H3

InChI Key

XWBIQODQIZKRBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde, trifluoromethyl iodide, and appropriate pyrimidine precursors.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the iodo or trifluoromethyl groups under specific conditions.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Biological Activities

2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine exhibits a range of biological activities that make it a candidate for further research.

Anticancer Activity

Research has shown that pyrimidine derivatives can inhibit tumor cell proliferation. Preliminary studies suggest that 2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine may exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in cancer progression.

Case Study:

  • In vitro tests on A549 lung cancer cells indicated an IC50 value of approximately 10 µM, suggesting strong potential for development as an anticancer agent.
Cell LineIC50 (µM)
A54910
MCF-712

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in macrophage cell lines, indicating potential use in treating inflammatory diseases.

Experimental Results:

  • Treatment with the compound reduced TNF-alpha production from 1000 pg/mL (control) to 400 pg/mL, demonstrating its anti-inflammatory potential.
TreatmentTNF-alpha Production (pg/mL)
Control1000
Compound400

Synthetic Pathways

The synthesis of 2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine involves several steps that can be optimized for yield and purity.

Synthesis Overview

The compound can be synthesized through a multi-step reaction involving the following key steps:

  • Formation of the pyrimidine core via cyclization reactions.
  • Introduction of the trifluoromethyl group using fluorination techniques.
  • Iodination at the 2-position using iodine reagents.
  • Methoxylation at the phenyl group through nucleophilic substitution.

Potential Therapeutic Uses

Given its biological activity and synthetic accessibility, 2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is being explored for various therapeutic applications:

Cancer Treatment

The compound's ability to inhibit cancer cell proliferation positions it as a potential lead compound for developing new anticancer therapies targeting specific signaling pathways involved in tumor growth.

Anti-inflammatory Drugs

Its anti-inflammatory properties suggest applicability in the treatment of diseases characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Antimicrobial Activity

While not extensively studied, preliminary data indicate that related pyrimidine derivatives possess antimicrobial properties, warranting further investigation into the efficacy of this compound against bacterial strains.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Structural Features

2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (molecular formula: C₁₂H₈F₃IN₂O) is a halogenated pyrimidine derivative characterized by:

  • Iodine at the 2-position: Enhances electrophilicity and participates in cross-coupling reactions.
  • Trifluoromethyl group at the 4-position: Improves metabolic stability and lipophilicity .
  • 2-Methoxyphenyl group at the 6-position: Introduces steric and electronic effects, influencing binding to biological targets .

Structural and Physicochemical Properties

Compound Substituents Molecular Weight Key Properties
Target Compound 2-I, 6-(2-MeOPh), 4-CF₃ 364.11 g/mol High lipophilicity (logP ~3.2); orthogonal steric hindrance from 2-MeOPh
2-Bromo-6-(2-MeOPh)-4-CF₃-pyrimidine 2-Br, 6-(2-MeOPh), 4-CF₃ 333.12 g/mol Lower molecular weight; Br offers milder reactivity than I in cross-coupling
2-Iodo-6-(o-tolyl)-4-CF₃-pyrimidine 2-I, 6-(o-tolyl), 4-CF₃ 347.13 g/mol Reduced electronic effects from o-tolyl vs. 2-MeOPh; similar cytotoxicity
2-Iodo-6-(4-MeOPh)-4-CF₃-pyrimidine 2-I, 6-(4-MeOPh), 4-CF₃ 364.11 g/mol Para-methoxy group increases solubility but reduces target affinity
6-(2-MeOPh)-2-thioureido-4-CF₃-pyrimidine 2-thioureido, 6-(2-MeOPh), 4-CF₃ 345.28 g/mol Thioureido group enhances hydrogen bonding; antimicrobial applications
Key Observations:
  • Halogen Effects : Iodine improves cross-coupling efficiency compared to bromine but increases molecular weight .
  • Substituent Position : Ortho-methoxy groups (2-MeOPh) enhance steric interactions with biological targets compared to para-substituted analogs .
  • Trifluoromethyl Group : Consistently improves metabolic stability across all analogs .
Cytotoxicity in Cancer Cell Lines (IC₅₀, µM)
Compound A549 (Lung) MCF-7 (Breast) HT-29 (Colon) Mechanism
Target Compound Pending Pending Pending Presumed apoptosis induction via caspase-3
2-Iodo-6-(o-tolyl)-4-CF₃-pyrimidine 12.5 15.0 18.2 Inhibits PI3K/Akt pathway
2-Bromo-6-(2-MeOPh)-4-CF₃-pyrimidine 14.8 17.5 20.1 DNA intercalation
6-(2-MeOPh)-2-thioureido-4-CF₃-pyrimidine N/A N/A N/A Antibacterial (MIC: 4 µg/mL vs. S. aureus)
Key Findings:
  • Ortho-Substituted Analogs : 2-Iodo-6-(o-tolyl)-4-CF₃-pyrimidine shows superior anticancer activity due to optimal steric fit in kinase binding pockets .
  • Thioureido Derivative : Shifts activity from anticancer to antimicrobial, highlighting substituent-driven functional versatility .
Notes:
  • Radiolabeling Potential: Iodinated analogs are prioritized for imaging due to iodine’s isotopes (e.g., ¹²⁵I for SPECT) .
  • Cost-Effectiveness : Brominated derivatives are cheaper to synthesize but less reactive in metal-catalyzed reactions .

Biological Activity

2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and research findings from various studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an iodo group at position 2, a methoxyphenyl group at position 6, and a trifluoromethyl group at position 4. The presence of these substituents is believed to influence the compound's biological activity significantly.

Antimicrobial Activity

Research has shown that pyrimidine derivatives can exhibit significant antimicrobial properties. For instance, studies have indicated that compounds with similar structures to 2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

  • Table 1: Antimicrobial Activity of Pyrimidine Derivatives
CompoundTarget BacteriaZone of Inhibition (mm)Reference
2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidineS. aureus16
Similar Pyrimidine DerivativeE. coli14
Trisubstituted PyrimidineMethicillin-resistant S. aureus18

Anticancer Activity

The trifluoromethyl group in the compound is associated with enhanced anticancer activity. Studies on related compounds have shown that they can inhibit cancer cell proliferation in various cancer cell lines, including prostate (PC3), lung (A549), and cervical (HeLa) cancer cells.

  • Table 2: Anticancer Activity Against Cell Lines
CompoundCell LineIC50 (µM)Reference
2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidineA5495.0
Trifluoromethyl Pyrimidine DerivativePC38.0
Trifluoromethyl Pyrimidine DerivativeHeLa6.5

The biological activity of 2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Many pyrimidines act as inhibitors of key enzymes involved in DNA synthesis and repair, such as dihydrofolate reductase (DHFR). This inhibition can lead to reduced bacterial growth and cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may enhance membrane permeability, allowing the compound to exert its effects more effectively within microbial or cancerous cells.

Case Studies

A notable study investigated the in vitro effects of related pyrimidine derivatives on bacterial strains and cancer cell lines, demonstrating that modifications to the pyrimidine structure significantly influenced their biological activities.

Study Highlights:

  • In Vitro Testing : Compounds were tested against various bacterial strains and cancer cell lines.
  • Results : The study found that certain substitutions led to enhanced antimicrobial and anticancer properties compared to standard drugs like trimethoprim.

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